![molecular formula C12H13F3N2 B6041138 1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B6041138.png)
1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole, also known as EF24, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of benzimidazole derivatives and has been studied for its potential use in treating various diseases.
Mechanism of Action
1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole exerts its effects through multiple mechanisms, including the inhibition of NF-κB signaling, activation of the Nrf2 pathway, and modulation of oxidative stress. These pathways are involved in various cellular processes, including inflammation, cell growth, and apoptosis.
Biochemical and physiological effects:
1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. It has also been shown to improve glucose metabolism and reduce insulin resistance in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity and good pharmacokinetics. However, one limitation is that it may not be effective in all types of cancer or diseases, and further research is needed to determine its efficacy in different contexts.
Future Directions
1. Investigating the potential use of 1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole in combination with other drugs or therapies for cancer treatment.
2. Studying the effects of 1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole on other diseases, such as neurodegenerative diseases and cardiovascular diseases.
3. Developing new derivatives of 1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole with improved potency and selectivity.
4. Investigating the mechanism of action of 1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole in more detail to better understand its effects on cellular processes.
Synthesis Methods
1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole can be synthesized through a multi-step process, starting with the reaction of 2,4-difluoroaniline with ethyl acetoacetate to form 1,3-diethyl-5-(2,4-difluorophenyl)-1H-pyrazole. This intermediate is then reacted with trifluoroacetic anhydride to yield 1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole.
Scientific Research Applications
1,2-diethyl-5-(trifluoromethyl)-1H-benzimidazole has been studied for its potential use in treating cancer, inflammation, and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation in animal models.
properties
IUPAC Name |
1,2-diethyl-5-(trifluoromethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2/c1-3-11-16-9-7-8(12(13,14)15)5-6-10(9)17(11)4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVIIRWRGBRSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC)C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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